REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1([O:11][CH3:12])[CH2:6][CH:5]([C:7]([O:9]C)=O)[CH2:4]1.Cl.[CH3:14][NH:15][O:16][CH3:17].C([Mg]Cl)(C)C>C1COCC1>[CH3:17][O:16][N:15]([CH3:14])[C:7]([CH:5]1[CH2:4][C:3]([O:2][CH3:1])([O:11][CH3:12])[CH2:6]1)=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
11.65 g
|
Type
|
reactant
|
Smiles
|
COC1(CC(C1)C(=O)OC)OC
|
Name
|
|
Quantity
|
134 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
10.12 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
100.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated ammonium chloride solution (75 mL)
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and saturated aqueous sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with 20-100% ethyl acetate in heptane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CC(C1)(OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.16 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |